molecular formula C13H10O B11911219 2H-Naphtho[2,3-b]pyran CAS No. 260-42-4

2H-Naphtho[2,3-b]pyran

Cat. No.: B11911219
CAS No.: 260-42-4
M. Wt: 182.22 g/mol
InChI Key: WHFSBRHJIWVCDM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2H-Benzo[g]chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert 2H-Benzo[g]chromene into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include substituted chromenes, quinone derivatives, and dihydrochromenes, each exhibiting unique chemical and biological properties .

Properties

CAS No.

260-42-4

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2H-benzo[g]chromene

InChI

InChI=1S/C13H10O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-6,8-9H,7H2

InChI Key

WHFSBRHJIWVCDM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

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